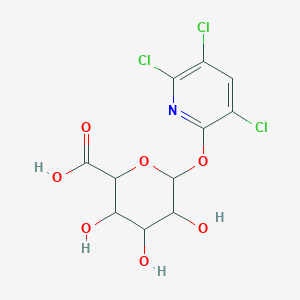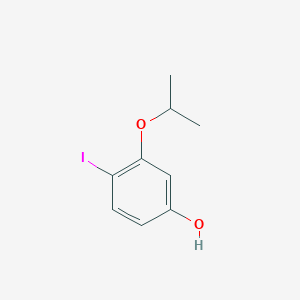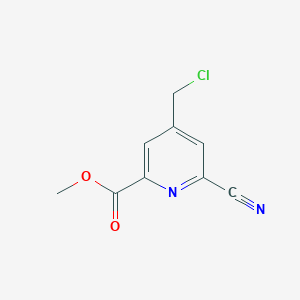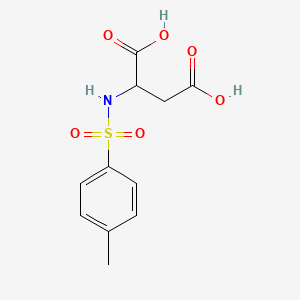![molecular formula C8H8F3N3O2 B14848998 2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14848998.png)
2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound that features a pyridine ring substituted with a nitro group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the introduction of the nitro and trifluoromethyl groups onto the pyridine ring, followed by the attachment of the ethanamine side chain. One common method involves the nitration of 2-chloro-5-(trifluoromethyl)pyridine, followed by substitution reactions to introduce the ethanamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The trifluoromethyl group can be involved in various reduction reactions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride and alkyl halides are often used.
Major Products:
Reduction of Nitro Group: Formation of 2-[4-Amino-6-(trifluoromethyl)pyridin-2-YL]ethanamine.
Substitution Reactions: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-[4-Amino-6-(trifluoromethyl)pyridin-2-YL]ethanamine: A reduced form of the target compound.
Fluazifop-butyl: An agrochemical containing a trifluoromethyl-pyridine moiety.
Uniqueness: 2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the presence of both nitro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8F3N3O2 |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
2-[4-nitro-6-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)7-4-6(14(15)16)3-5(13-7)1-2-12/h3-4H,1-2,12H2 |
Clé InChI |
NYZTYHLICFTRMH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCN)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)



![1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849022.png)



